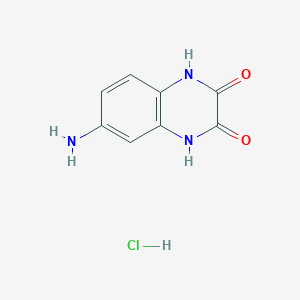

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3O2•HCl and a molecular weight of 213.62 .

Synthesis Analysis

The synthesis of quinoxaline and its derivatives, including 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is similar, with the addition of a hydrochloride group .Chemical Reactions Analysis

Quinoxaline and its derivatives have been reported to undergo various reactions. For instance, they can interact with the cell wall and DNA structures . More specific reactions would depend on the exact derivative and conditions .Physical And Chemical Properties Analysis

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride has a molecular weight of 213.62 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Proteomics Research

“6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Corrosion Inhibition

While not directly related to “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride”, a similar compound “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” has been shown to be an effective corrosion inhibitor . It’s possible that “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might have similar properties and could be used in studies related to corrosion inhibition.

Supramolecular Material

Again, “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” is a supramolecular material that has been shown to have excellent adsorption properties . “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might also exhibit similar characteristics and could be used in research related to supramolecular materials and adsorption.

Pharmacophore Synthesis

An efficient synthesis of the potential pharmacophore 1,4-dihydro-quinoxaline-2,3-dione has been achieved . As a derivative, “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” could potentially be used in similar synthetic processes, contributing to the development of new drugs.

Mécanisme D'action

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .

Biochemical Pathways

Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .

Pharmacokinetics

The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.

Result of Action

Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .

Orientations Futures

Propriétés

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNUTFOAWAGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.